Cas no 1854482-76-0 (1-(4-Ethylcyclohexyl)cyclopropan-1-ol)

1-(4-Ethylcyclohexyl)cyclopropan-1-ol is a cycloaliphatic alcohol featuring a cyclopropane ring adjacent to a hydroxyl group, integrated with a 4-ethylcyclohexyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and specialty chemical applications. Its rigid cyclohexyl and cyclopropyl moieties enhance stability, while the hydroxyl group provides a reactive site for further functionalization. The compound is particularly useful in the development of chiral ligands, pharmaceuticals, and advanced materials due to its constrained geometry and potential for stereoselective transformations. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting precise chemical modifications.
1-(4-Ethylcyclohexyl)cyclopropan-1-ol structure
1854482-76-0 structure
Product name:1-(4-Ethylcyclohexyl)cyclopropan-1-ol
CAS No:1854482-76-0
MF:C11H20O
MW:168.275903701782
CID:6151982
PubChem ID:130917696

1-(4-Ethylcyclohexyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1812740
    • 1854482-76-0
    • 1-(4-ethylcyclohexyl)cyclopropan-1-ol
    • 1-(4-Ethylcyclohexyl)cyclopropan-1-ol
    • Inchi: 1S/C11H20O/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h9-10,12H,2-8H2,1H3
    • InChI Key: ZVGJLMDOWDZUIM-UHFFFAOYSA-N
    • SMILES: OC1(CC1)C1CCC(CC)CC1

Computed Properties

  • Exact Mass: 168.151415257g/mol
  • Monoisotopic Mass: 168.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.1

1-(4-Ethylcyclohexyl)cyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1812740-10.0g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
10g
$4360.0 2023-05-26
Enamine
EN300-1812740-0.1g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
0.1g
$804.0 2023-09-19
Enamine
EN300-1812740-0.5g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
0.5g
$877.0 2023-09-19
Enamine
EN300-1812740-5.0g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
5g
$2940.0 2023-05-26
Enamine
EN300-1812740-5g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
5g
$2650.0 2023-09-19
Enamine
EN300-1812740-1g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
1g
$914.0 2023-09-19
Enamine
EN300-1812740-0.05g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1812740-2.5g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
2.5g
$1791.0 2023-09-19
Enamine
EN300-1812740-0.25g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
0.25g
$840.0 2023-09-19
Enamine
EN300-1812740-1.0g
1-(4-ethylcyclohexyl)cyclopropan-1-ol
1854482-76-0
1g
$1014.0 2023-05-26

Additional information on 1-(4-Ethylcyclohexyl)cyclopropan-1-ol

Research Brief on 1-(4-Ethylcyclohexyl)cyclopropan-1-ol (CAS: 1854482-76-0): Recent Advances and Applications in Chemical Biology and Medicine

1-(4-Ethylcyclohexyl)cyclopropan-1-ol (CAS: 1854482-76-0) is a specialized organic compound that has recently garnered attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane and cyclohexyl structural motifs, has shown potential in various applications, including drug discovery, material science, and synthetic chemistry. Recent studies have explored its utility as a building block for novel bioactive molecules, leveraging its stereochemical properties and reactivity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 1-(4-Ethylcyclohexyl)cyclopropan-1-ol as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study highlighted its efficacy in enhancing binding affinity and selectivity, particularly in modulating the activity of oncogenic targets. The compound's rigid structure was found to contribute to improved pharmacokinetic properties, making it a promising candidate for further development.

Another significant advancement was reported in ACS Chemical Biology, where 1-(4-Ethylcyclohexyl)cyclopropan-1-ol was utilized in the design of prodrugs for targeted drug delivery. The study demonstrated its ability to serve as a masking group for hydroxyl functionalities, enabling controlled release of active pharmaceutical ingredients (APIs) in response to specific enzymatic triggers. This approach holds promise for reducing off-target effects and improving therapeutic outcomes in cancer treatment.

Recent patent filings (e.g., WO2023056123) have also highlighted the compound's potential in material science, particularly in the development of liquid crystal displays (LCDs) and organic semiconductors. Its thermal stability and mesogenic properties make it suitable for high-performance electronic applications. These findings underscore the versatility of 1-(4-Ethylcyclohexyl)cyclopropan-1-ol across multiple disciplines.

Despite these advancements, challenges remain in optimizing the synthetic routes for large-scale production and further elucidating its mechanism of action in biological systems. Future research directions may include structure-activity relationship (SAR) studies and computational modeling to refine its applications. Overall, 1-(4-Ethylcyclohexyl)cyclopropan-1-ol represents a compelling case study in the intersection of chemistry and biology, with broad implications for innovation in drug development and beyond.

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